molecular formula C36H45N5O8S B120298 Dihydroergocristine mesylate CAS No. 24730-10-7

Dihydroergocristine mesylate

Cat. No. B120298
CAS RN: 24730-10-7
M. Wt: 707.8 g/mol
InChI Key: SPXACGZWWVIDGR-SPZWACKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydroergocristine mesylate, also known as DHEC mesylate, is an ergot alkaloid . It is one of the components of ergoloid mesylates . DHEC mesylate is a γ-secretase inhibitor and reduces the production of Alzheimer’s disease amyloid-β peptides. It binds directly to γ-secretase and Nicastrin with equilibrium dissociation constants (Kd) of 25.7 nM and 9.8 μM, respectively .


Molecular Structure Analysis

Dihydroergocristine mesylate is a semisynthetic ergot alkaloid characterized by a structural skeleton formed by an alkaloid ergoline . The molecular weight is 707.84 and the chemical formula is C36H45N5O8S .


Chemical Reactions Analysis

Dihydroergocristine mesylate is known to inhibit γ-secretase, reducing the production of Alzheimer’s disease amyloid-β peptides . It binds directly to γ-secretase and Nicastrin .


Physical And Chemical Properties Analysis

The solubility of Dihydroergocristine mesylate has been studied, but specific details were not available in the search results .

Scientific Research Applications

Treatment of Cerebrovascular Insufficiency

Dihydroergocristine mesylate: is used in the symptomatic treatment of mental deterioration associated with cerebrovascular insufficiency . It improves blood flow to the brain, which may help alleviate symptoms such as memory loss, confusion, and difficulties with concentration and attention.

Peripheral Vascular Disease Management

This compound has applications in managing peripheral vascular disease . By acting as a vasodilator, it helps to widen blood vessels, which can improve blood circulation in the limbs and reduce symptoms like pain and cramps during physical activity.

Geroprotector for Healthy Aging

As a geroprotector , dihydroergocristine mesylate supports healthy aging and may slow the biological aging process . Research in this area focuses on its potential to enhance cognitive function and overall well-being in the elderly.

Alpha-Adrenergic Antagonist in Hypertension

The compound serves as an alpha-adrenergic antagonist . It can block the actions of endogenous or exogenous alpha-adrenergic agonists, which is beneficial in the treatment of conditions like hypertension by reducing vascular resistance and blood pressure.

Vasospasm Treatment

Dihydroergocristine mesylate is used in the treatment of vasospasm , a condition where blood vessels spasm and narrow, leading to reduced blood flow . Its vasodilatory properties can help prevent and relieve this condition.

Shock and Pheochromocytoma

In the context of shock and pheochromocytoma (a type of tumor that can affect blood pressure), dihydroergocristine mesylate can be used due to its alpha-adrenergic blocking properties . It helps in managing the cardiovascular symptoms associated with these conditions.

Safety And Hazards

Dihydroergocristine mesylate may be harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended . It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41N5O5.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-5(2,3)4/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);1H3,(H,2,3,4)/t23-,25-,27-,28+,29+,34-,35+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXACGZWWVIDGR-SPZWACKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20872322
Record name Dihydroergocristine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

707.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroergocristine mesylate

CAS RN

24730-10-7
Record name Dihydroergocristine methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24730-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroergocristine mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024730107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroergocristine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'α-benzyl-9,10α-dihydro-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione monomethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROERGOCRISTINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS7CL18UAM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroergocristine mesylate
Reactant of Route 2
Dihydroergocristine mesylate
Reactant of Route 3
Dihydroergocristine mesylate
Reactant of Route 4
Dihydroergocristine mesylate
Reactant of Route 5
Dihydroergocristine mesylate
Reactant of Route 6
Dihydroergocristine mesylate

Q & A

Q1: What is known about the pharmacokinetics of dihydroergocristine mesylate and its major metabolite?

A1: A study on 12 healthy male volunteers examined the pharmacokinetics of dihydroergocristine mesylate (DHECM) and its primary metabolite, 8'-hydroxy-dihydroergocristine (8'-OH-DHEC), after a single oral dose of 18 mg DHECM. The study found that DHEC reached a peak plasma concentration (Cmax) of 0.28 ± 0.22 µg/L at a median time to peak concentration (Tmax) of 0.46 ± 0.26 hours. The area under the curve (AUC) was 0.39 ± 0.41 µg/Lh, and the terminal elimination half-life was 3.50 ± 2.27 hours. For 8'-OH-DHEC, the Cmax was 5.63 ± 3.34 µg/L at a Tmax of 1.04 ± 0.66 hours. The AUC was 13.36 ± 5.82 µg/Lh with a terminal elimination half-life of 3.90 ± 1.07 hours. []

Q2: Are there any validated analytical methods for quantifying dihydroergocristine mesylate in pharmaceutical formulations?

A2: Yes, several methods have been developed and validated for the analysis of dihydroergocristine mesylate in pharmaceutical products. One study successfully developed and validated a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of clopamide, dihydroergocristine mesylate, and reserpine in tablet form. [, ] This method utilized caffeine as an internal standard and achieved good separation and quantification of the three compounds. Another study specifically focused on developing an RP-HPLC method for the simultaneous assay of reserpine, clopamide, and dihydroergocristine mesylate in tablets. [] These studies demonstrate the availability of reliable analytical techniques for quality control and research purposes.

Q3: Has the crystal structure of dihydroergocristine mesylate been determined?

A3: Yes, the crystal structure of dihydroergocristine mesylate monohydrate has been determined by X-ray diffraction. [, ] Additionally, crystal structures of related ergot alkaloids, dihydro-α-ergokryptine mesylate and dihydro-β-ergokryptine mesylate, have also been elucidated. These structures provide valuable insights into the three-dimensional conformation of these molecules and can aid in understanding their interactions with biological targets.

Q4: What are the potential applications of dihydroergocristine mesylate in the context of Parkinson's disease research?

A4: Research suggests that dihydroergocristine mesylate could potentially differentiate Parkinson's disease (PD) cell lines from control cell lines through its effects on cellular morphology. [] While the exact mechanism of action remains unclear, this finding suggests that dihydroergocristine mesylate might serve as a valuable tool for identifying cytological signatures associated with specific PD mutations or affected cellular pathways. Further research is needed to fully understand the potential of dihydroergocristine mesylate in PD research.

Q5: How does the solubility of dihydroergocristine mesylate vary?

A5: The solubility of dihydroergocristine mesylate can be influenced by various factors, including the solvent, temperature, and pH. [] Understanding the solubility profile is crucial for developing effective formulations and ensuring optimal drug delivery.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.